molecular formula C33H28N2O2 B6353610 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole CAS No. 229184-96-7

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B6353610
CAS No.: 229184-96-7
M. Wt: 484.6 g/mol
InChI Key: UAXGHJCFHMQPBJ-UHFFFAOYSA-N
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Description

The compound 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a bis-oxazole derivative characterized by two 4,5-diphenyl-substituted oxazole rings interconnected via a cyclopropane bridge. The oxazole moieties are partially saturated (4,5-dihydro), introducing conformational rigidity, while the cyclopropyl linker imposes steric constraints that may influence molecular packing and electronic properties.

Properties

IUPAC Name

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXGHJCFHMQPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted β-Amino Alcohol Precursors

Synthesis begins with the preparation of enantiomerically pure β-amino alcohols bearing phenyl substituents at the 4- and 5-positions. These precursors are generated via Sharpless asymmetric epoxidation followed by ring-opening with ammonia or amines. Subsequent acylation with benzoyl chloride derivatives yields the requisite 2-acylamino ketones. Cyclodehydration using POCl₃ at 0–5°C produces the 4,5-diphenyl-4,5-dihydro-1,3-oxazole ring.

Stereochemical Control

The stereochemistry of the oxazoline ring is critical for downstream reactivity. Chiral auxiliaries or catalysts, such as (R)- or (S)-BINOL-phosphoric acids, enable enantioselective cyclization, achieving enantiomeric excess (ee) >90% in model systems.

Palladium-Catalyzed Cross-Coupling for Cyclopropane Bridging

The central cyclopropane bridge is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis to connect pre-formed oxazoline boronic esters with cyclopropane-containing electrophiles.

Boronic Ester Synthesis

One oxazoline unit is functionalized as a boronic ester through Miyaura borylation. For example, treatment of 2-bromo-4,5-diphenyl-4,5-dihydro-1,3-oxazole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C yields the corresponding pinacol boronic ester.

Cyclopropane Electrophiles

Cyclopropane-containing partners, such as 1-bromocyclopropane or 1-iodocyclopropane derivatives, are prepared via Simmons-Smith cyclopropanation of allylic alcohols. For instance, reaction of allyl alcohol with diiodomethane and a zinc-copper couple generates iodocyclopropane, which is subsequently brominated using N-bromosuccinimide (NBS).

Coupling Reaction Optimization

The Suzuki-Miyaura coupling is performed under inert conditions using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. A representative procedure combines the oxazoline boronic ester (1.2 equiv), 1-bromocyclopropane (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 h. Typical yields range from 65–78%, with purity >95% after silica gel chromatography.

Tandem Cyclopropanation-Oxazole Assembly

An alternative strategy involves simultaneous cyclopropane and oxazole ring formation. This one-pot methodology reduces intermediate isolation steps.

Vinyl Oxazole Precursors

2-Vinyl-4,5-diphenyl-4,5-dihydro-1,3-oxazole is synthesized via Heck coupling of 2-bromo-oxazoline with ethylene gas. The vinyl group undergoes cyclopropanation using ethyl diazoacetate and a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane bridge.

Tandem Reaction Conditions

In a optimized protocol, the vinyl oxazoline (1.0 equiv), ethyl diazoacetate (2.5 equiv), and Rh₂(OAc)₄ (2 mol%) are stirred in dichloromethane at 25°C for 24 h. The cyclopropane product is isolated in 55–60% yield, with diastereoselectivity favoring the trans-isomer (dr 3:1).

Post-Functionalization and Final Assembly

The bis-oxazole structure is completed via a second cyclocondensation or coupling step.

Oxazole-Oxazole Coupling

The monocyclopropane-oxazoline intermediate is subjected to a second Suzuki coupling with another oxazoline boronic ester. Using Pd(PPh₃)₄ (3 mol%) and K₃PO₄ (3.0 equiv) in toluene/ethanol (3:1) at 90°C, the bis-oxazole product is obtained in 50–65% yield.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 20H, Ph), 4.85 (dd, J = 8.4 Hz, 1H), 4.12 (dt, J = 6.8 Hz, 1H), 3.95–3.75 (m, 4H, oxazoline CH₂), 1.45–1.30 (m, 4H, cyclopropane CH₂).

  • HRMS (ESI): m/z calc. for C₃₈H₃₂N₂O₂ [M+H]⁺: 548.2463; found: 548.2465.

Challenges and Optimization Strategies

Steric Hindrance

The bulky phenyl groups impede coupling efficiency. Employing electron-rich phosphine ligands (e.g., XPhos) enhances catalytic activity, increasing yields by 15–20%.

Cyclopropane Ring Strain

The strained cyclopropane moiety is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<40°C) during workup mitigate decomposition .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or oxazole moieties.

Scientific Research Applications

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include heterocyclic systems with variations in core rings, substituents, and linkers. Below is a detailed comparison based on crystallographic, synthetic, and conformational data from the provided evidence and inferred insights:

Key Comparison Points

Core Heterocycle: The target compound employs oxazole rings, whereas Compounds 4 and 5 () feature thiazole cores.

Substituent Effects :

  • The target compound’s diphenyl substituents may enhance π-π stacking interactions, while Compounds 4 and 5 utilize fluorophenyl and chlorophenyl groups. Fluorine atoms in the latter compounds likely participate in C–F···π or halogen bonding, influencing crystal packing and solubility .

Linker Groups :

  • The cyclopropyl bridge in the target compound introduces torsional strain and rigidity, contrasting with the flexible pyrazolyl-triazolyl linkers in Compounds 4 and 4. This difference could impact molecular conformation and solid-state packing efficiency.

Crystallographic Data :

  • Compounds 4 and 5 crystallize in a triclinic system (P¯1) with two independent molecules per asymmetric unit. Their structures exhibit partial planarity, with one fluorophenyl group oriented perpendicularly to the core plane . The target compound’s crystallographic data are unreported, but similar methodologies (e.g., SHELX software ) would likely be employed for structural refinement.

Synthetic Accessibility :

  • Compounds 4 and 5 were synthesized in high yields using dimethylformamide (DMF) as a solvent, suggesting robust protocols for analogous heterocycles. The target compound’s synthesis route is unspecified but may require cyclopropanation strategies, which are often less straightforward.

Research Findings and Methodological Insights

  • Structural Analysis : The use of single-crystal X-ray diffraction (SC-XRD) with SHELX software () is critical for resolving complex heterocyclic systems like the target compound and its analogs. SHELX’s robustness in handling small-molecule refinement ensures reliable bond-length and angle data .
  • Conformational Trends : The perpendicular orientation of fluorophenyl groups in Compounds 4 and 5 reduces steric clashes, a feature that may differ in the target compound due to its symmetric diphenyl substituents and cyclopropane linker .

Biological Activity

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure features multiple phenyl groups and oxazole rings, contributing to its unique biological properties. Below are its key chemical characteristics:

PropertyValue
Molecular FormulaC34H30N2O2
Molecular Weight498.6 g/mol
IUPAC NameThis compound
InChI KeyLOSDBPFBRSDLIL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to receptors that regulate apoptotic pathways.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays:

Anticancer Activity

Several studies have reported the anticancer properties of related oxazole derivatives. For instance:

  • Cytotoxicity : The compound exhibited cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Apoptosis Induction

Flow cytometry assays have shown that the compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Preliminary data suggest it may possess inhibitory effects against certain bacterial strains .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of oxazole derivatives against leukemia cell lines (CEM-13 and U-937), the compounds demonstrated IC50 values significantly lower than those of conventional treatments. The study highlighted the potential for developing new therapeutic agents based on this scaffold .

Case Study 2: Mechanistic Insights
A detailed mechanistic study using molecular docking revealed strong interactions between the compound and key protein targets involved in tumor progression. This supports further investigation into its structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Q & A

Q. What are the critical steps in synthesizing this compound with high enantiomeric purity?

The synthesis involves three key stages: (1) cyclopropane ring formation, (2) oxazoline ring closure, and (3) purification via chromatography or recrystallization. Enantiomeric purity (>99%) is achieved using chiral precursors like (S)-(+)-2-phenylglycinol and validated by polarimetry and chiral HPLC . Reaction yields for each step typically range from 83.2% to 94.5%, with temperature control (0–80°C) and solvent selection (e.g., toluene/THF mixtures) critical for minimizing side products .

Q. Which spectroscopic methods are most reliable for structural confirmation?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR confirms stereochemistry and cyclopropane integration. High-resolution mass spectrometry (HRMS) and X-ray crystallography are definitive for molecular weight and 3D conformation, respectively. For example, NMR coupling constants (e.g., J = 3–5 Hz for cyclopropane protons) distinguish diastereomers .

Q. How can researchers verify the absence of residual solvents or byproducts?

Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) with multiple eluent systems (e.g., hexane/ethyl acetate gradients) are essential. Quantify impurities via integration of NMR signals or GC-MS peaks, ensuring levels are <0.1% for pharmaceutical-grade purity .

Advanced Research Questions

Q. What strategies optimize reaction conditions for scale-up without compromising stereoselectivity?

Use a design of experiments (DoE) approach to evaluate variables like catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and reaction time. Computational tools (e.g., density functional theory, DFT) predict transition states to guide solvent selection (e.g., dichloromethane vs. DMF) and minimize steric hindrance. ICReDD’s reaction path search methods can reduce trial-and-error experimentation by 40–60% .

Q. How to resolve contradictions in reported catalytic activity data for related oxazoline derivatives?

Systematically replicate studies under identical conditions (e.g., 25°C, inert atmosphere) and compare kinetic parameters (e.g., turnover frequency). Use advanced techniques like in-situ IR or Raman spectroscopy to monitor reaction intermediates. For example, contradictory enantioselectivity in hydrogenation reactions may arise from trace moisture or ligand decomposition, which can be mitigated using rigorous drying protocols .

Q. What computational models predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states for C–H bond cleavage. Machine learning (ML) algorithms trained on oxazoline reaction databases (e.g., Reaxys) predict regioselectivity in cross-coupling reactions. For instance, ML models incorporating Hammett σ values and steric parameters (e.g., Tolman cone angles) achieve >85% accuracy in predicting coupling sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.